molecular formula C24H30N2O4 B14120465 Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate

Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate

Cat. No.: B14120465
M. Wt: 410.5 g/mol
InChI Key: KIQQMLAHNSAOST-QFIPXVFZSA-N
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Description

Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a benzyl group, a methoxyphenyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.

    Introduction of the benzyl group: This step may involve benzylation reactions using benzyl halides.

    Methoxylation of the phenyl ring: This can be done using methoxy reagents under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl and methoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Affecting biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (S)-3-(4-hydroxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate: Similar structure with a hydroxy group instead of a methoxy group.

    Benzyl (S)-3-(4-chlorophenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate: Contains a chloro group instead of a methoxy group.

Uniqueness

Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

benzyl (2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C24H30N2O4/c1-26-14-12-20(13-15-26)23(27)25-22(16-18-8-10-21(29-2)11-9-18)24(28)30-17-19-6-4-3-5-7-19/h3-11,20,22H,12-17H2,1-2H3,(H,25,27)/t22-/m0/s1

InChI Key

KIQQMLAHNSAOST-QFIPXVFZSA-N

Isomeric SMILES

CN1CCC(CC1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CN1CCC(CC1)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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